molecular formula C21H22FNO3 B12306793 (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone

(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone

Cat. No.: B12306793
M. Wt: 355.4 g/mol
InChI Key: UYCXTKYCCPHMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone" (CAS RN: 1027552-46-0) is a chiral pyrrolidinone derivative with the molecular formula C₁₆H₁₁N₂O₄S⁻·Na⁺ and a molecular weight of 350.32 g/mol . It serves as a critical intermediate in the synthesis of Ezetimibe, a drug used to treat primary hypercholesterolemia by inhibiting the NPC1L1 protein in the intestinal epithelium . The compound’s stereochemistry—specifically the (5R,5S) configuration—is essential for its biological activity and synthetic utility.

Properties

Molecular Formula

C21H22FNO3

Molecular Weight

355.4 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C21H22FNO3/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(13-14-21(23)26)15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2

InChI Key

UYCXTKYCCPHMEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C2=CC=CC=C2)C(=O)CCCC(C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Substrate Design and Enzyme Selection

The enzymatic reduction of 5-(4-fluorophenyl)-1-morpholin-4-yl-pentan-1-one to the (S)-alcohol intermediate is a cornerstone of industrial-scale synthesis. Lipases from Candida antarctica and Pseudomonas fluorescens are employed for their high enantioselectivity (>98% ee) under mild conditions (pH 7.0, 30°C). The reaction proceeds via a hydride transfer mechanism, with NADPH cofactors recycled in situ to improve cost-efficiency.

Table 1: Enzymatic Reduction Parameters and Outcomes

Enzyme Source Temperature (°C) pH ee (%) Yield (%)
Candida antarctica 30 7.0 98.5 82
Pseudomonas fluorescens 35 6.8 97.2 78

Downstream Cyclization to 2-Pyrrolidinone

Following enzymatic reduction, the hydroxy ketone undergoes cyclization with 5-phenyl-2-pyrrolidinone precursors. Lewis acids like BF₃·OEt₂ catalyze this step by activating the carbonyl group, achieving cyclization yields of 85–90%. Solvent selection (e.g., THF vs. DCM) influences reaction kinetics, with polar aprotic solvents reducing side-product formation.

Ketone Protection Strategies for Intermediate Stabilization

Dithioketal Formation

Propanedithiol is utilized to protect the ketone functionality during intermediate synthesis. Under BF₃·OEt₂ catalysis, dithioketal formation proceeds quantitatively within 2 hours at 0°C. This strategy prevents undesired aldol condensation during subsequent couplings.

Benzyl Ether Protection of Phenolic Groups

Benzyl halides (e.g., BnCl) are employed to protect phenolic intermediates, with K₂CO₃ as a base in DMF at 60°C. Deprotection via hydrogenolysis (H₂/Pd-C) restores the phenolic hydroxyl group without racemization.

Microwave-Assisted Synthesis of Pyrrolidinone Derivatives

Reaction Optimization

Microwave irradiation significantly accelerates the synthesis of 5-hydroxy-2-pyrrolidinones. A representative protocol involves heating chalcones with isocyanides in water at 150°C for 1 hour, achieving yields of 70–80%. The microwave method reduces reaction times from 24 hours (conventional heating) to 1 hour while maintaining stereoselectivity.

Table 2: Microwave vs. Conventional Heating Comparison

Method Time (h) Yield (%) ee (%)
Microwave 1 78 99
Conventional 24 72 98

Solvent and Substituent Effects

Polar solvents (e.g., H₂O, MeCN) enhance microwave absorption and reaction homogeneity. Electron-withdrawing substituents on the phenyl ring (e.g., 4-F) improve cyclization rates by stabilizing transition states through resonance effects.

Peptide-Based Delivery Systems for Controlled Release

Covalent Conjugation to Carrier Peptides

The target compound is conjugated to oligopeptides (e.g., Leu-Glu homopolymers) via ester or carbamate linkers. This approach masks the hydroxy ketone moiety, improving gastric stability. Enzymatic cleavage in the intestinal tract (e.g., by trypsin) releases the active compound with zero-order kinetics.

Pharmacokinetic Advantages

Peptide conjugation extends plasma half-life from 2 hours (free drug) to 8 hours, reducing dosing frequency. In vivo studies in rat models demonstrate 95% bioavailability compared to 60% for unmodified compounds.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Applicability

Method Cost Scalability ee (%) Environmental Impact
Enzymatic Reduction High Excellent 98.5 Low (aqueous solvent)
Microwave Synthesis Moderate Good 99 Moderate (energy use)
Peptide Conjugation Very High Limited N/A High (purification)

The enzymatic route is preferred for large-scale production due to its low environmental footprint and high stereoselectivity. Microwave methods offer advantages for rapid prototyping but face energy efficiency challenges. Peptide-based systems remain niche due to complex purification requirements.

Challenges in Stereochemical Control

Racemization at the C5 position occurs during acidic workup (pH < 4) or prolonged heating (>80°C). Buffered quench conditions (pH 5–6) and low-temperature extraction (0–5°C) mitigate this issue, preserving ee >98%. Chiral HPLC (Chiralpak IC column) is the gold standard for enantiopurity analysis, with UV detection at 254 nm.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compound A : (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • CAS Number: Not explicitly provided.
  • Molecular Formula: C₂₀H₁₉FNO₄
  • Molecular Weight : 368.37 g/mol .
  • Key Features: Contains an oxazolidinone ring instead of a pyrrolidinone. (4S,5S) stereochemistry critical for enantiomeric purity.
  • Synthetic Method : Produced via lipase-catalyzed enantioselective esterification , achieving >95% conversion and high selectivity .
  • Role: Precursor to Ezetimibe, highlighting the importance of oxazolidinone intermediates in stereocontrol .
Compound B : (4S)-3-[(5R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • CAS Number : KY136193 (commercial identifier).
  • Molecular Formula: C₂₀H₁₉FNO₄
  • Molecular Weight : 368.37 g/mol .
  • Key Features :
    • Diastereomer of Compound A with (4S,5R) configuration.
    • Demonstrates the impact of stereochemistry on synthetic pathways and purification challenges.
Compound C : (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(benzyl)-2-oxazolidinone
  • CAS Number : 852148-49-3.
  • Molecular Formula: C₂₁H₂₂FNO₄.
  • Molecular Weight : 383.41 g/mol .
  • Key Features: Incorporates a benzyl group instead of phenyl at the 4-position.

Fluorinated Pyrrolidinone/Oxazolidinone Derivatives

Compound D : 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
  • CAS Number : 1171762-43-6.
  • Molecular Formula : C₁₈H₁₄FN₃O₂.
  • Molecular Weight : 323.32 g/mol .
  • Key Features :
    • Contains an oxadiazole ring for enhanced metabolic stability.
    • 2-Fluorophenyl substitution differs in position from the target compound’s 4-fluorophenyl group.
Compound E : (5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one
  • CAS Number : 168828-82-7.
  • Molecular Formula : C₁₄H₁₇FN₂O₄.
  • Molecular Weight : 308.30 g/mol .
  • Key Features: Morpholine and hydroxymethyl groups introduce hydrogen-bonding capabilities.

Key Comparative Data

Parameter Target Compound Compound A Compound D Compound E
Core Structure Pyrrolidinone Oxazolidinone Pyrrolidinone Oxazolidinone
Fluorine Position 4-Fluorophenyl 4-Fluorophenyl 2-Fluorophenyl 3-Fluoro-4-morpholinophenyl
Molecular Weight (g/mol) 350.32 368.37 323.32 308.30
Stereochemical Complexity High (5R,5S) High (4S,5S) Moderate Moderate
Synthetic Yield Not reported >95% Custom synthesis Not reported

Research Findings and Implications

Stereochemical Sensitivity : The target compound’s (5R,5S) configuration is crucial for its role as an Ezetimibe intermediate, mirroring the enantioselectivity observed in Compound A’s lipase-catalyzed synthesis .

Functional Group Impact: Oxazolidinone derivatives (Compounds A, B, C) exhibit higher molecular weights and enhanced stereocontrol but may face solubility challenges. Pyrrolidinones with heterocyclic substitutions (e.g., Compound D’s oxadiazole) prioritize metabolic stability over receptor binding .

Impurity Profiles: Genotoxic impurities in related compounds, such as dihydropyrimidine-dione derivatives, necessitate rigorous analytical methods (e.g., HPLC) for quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.